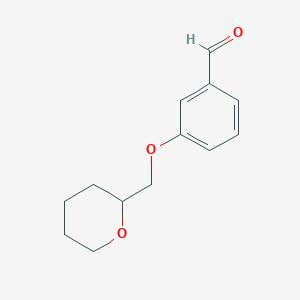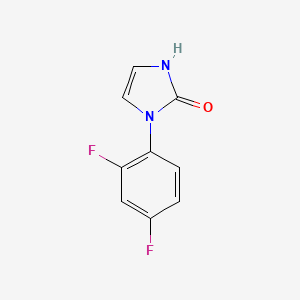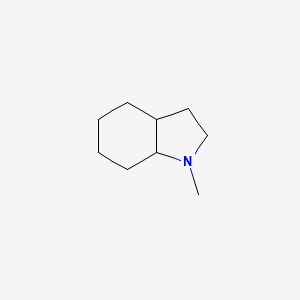
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with an oxan-2-ylmethoxy group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with oxirane derivatives under specific conditions. For instance, the condensation reaction of chloromethylbenzyl ether with chloro-substituted benzaldehydes in the presence of sodium hydroxide under interphase catalysis conditions can lead to the formation of oxirane-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or Oxone®.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Oxone®
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive due to ring strain, making it susceptible to ring-opening reactions initiated by nucleophiles. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products depending on the reaction conditions and the nucleophiles involved.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: A simpler aromatic aldehyde with a benzene ring and an aldehyde group.
3-Methoxybenzaldehyde: Similar to 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde but with a methoxy group instead of an oxan-2-ylmethoxy group.
3-(Oxiran-2-ylmethoxy)benzaldehyde: Contains an oxirane ring instead of an oxan-2-ylmethoxy group.
Uniqueness: this compound is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical reactivity and potential applications compared to other benzaldehyde derivatives. The oxan-2-ylmethoxy group enhances the compound’s ability to undergo specific chemical reactions, making it valuable in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
3-(oxan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-11-4-3-6-12(8-11)16-10-13-5-1-2-7-15-13/h3-4,6,8-9,13H,1-2,5,7,10H2 |
InChI-Schlüssel |
GMBMVNQXJIWSSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)COC2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8341596.png)


![(2,6-Dimethoxy-phenyl)-(hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-methanone](/img/structure/B8341613.png)


![4-Bromo-N-[(1S)-1-cyclohexyl-2-hydroxyethyl]benzenesulfonamide](/img/structure/B8341632.png)






![4-[(2-Oxo-3-bornylidene)methyl]-phenyl trimethylammonium methyl sulfate](/img/structure/B8341719.png)
